Spexin

Receptor pharmacology Ligand selectivity Galaninergic system

Spexin (Neuropeptide Q) is the only endogenous peptide that potently activates GALR2 and GALR3 without any GALR1 activity, unlike generic galanin. This unique selectivity eliminates confounding GALR1 effects, making it an essential tool for dissecting GALR2/3-mediated pathways in obesity, diabetes, anxiety, and reproductive endocrinology such as PCOS. Experience reproducibility: use stabilized analogs for in vivo studies. Order high-purity Spexin today.

Molecular Formula C74H114N20O19S
Molecular Weight 1619.9 g/mol
Cat. No. B561601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpexin
SynonymsAlternative Names: NPQ, Neuropeptide Q
Molecular FormulaC74H114N20O19S
Molecular Weight1619.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C74H114N20O19S/c1-37(2)30-52(69(108)87-49(16-11-12-27-75)66(105)82-36-60(100)83-39(5)63(102)85-48(62(80)101)22-24-57(77)97)91-71(110)54(32-42-18-20-44(96)21-19-42)92-70(109)53(31-38(3)4)90-68(107)51(26-29-114-8)86-64(103)40(6)84-67(106)50(23-25-58(78)98)88-73(112)56-17-13-28-94(56)74(113)61(41(7)95)93-72(111)55(89-65(104)46(76)34-59(79)99)33-43-35-81-47-15-10-9-14-45(43)47/h9-10,14-15,18-21,35,37-41,46,48-56,61,81,95-96H,11-13,16-17,22-34,36,75-76H2,1-8H3,(H2,77,97)(H2,78,98)(H2,79,99)(H2,80,101)(H,82,105)(H,83,100)(H,84,106)(H,85,102)(H,86,103)(H,87,108)(H,88,112)(H,89,104)(H,90,107)(H,91,110)(H,92,109)(H,93,111)/t39-,40-,41+,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-/m0/s1
InChIKeyZZDZBDJTNIOJMF-TWMPYRTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Spexin (Neuropeptide Q)? A Procurement-Focused Overview for Galaninergic Research


Spexin (SPX), also known as Neuropeptide Q, is a highly conserved 14-amino acid peptide that functions as an endogenous ligand for galanin receptors [1]. Unlike its closest relative galanin (GAL), which activates all three galanin receptor subtypes (GALR1, GALR2, and GALR3), SPX exhibits a distinct receptor selectivity profile, potently activating GALR2 and GALR3 while showing no activity at GALR1 [2]. This differential pharmacology makes SPX a unique research tool for dissecting GALR2/3-mediated pathways without confounding GALR1 activation, which is particularly relevant for studies in metabolism, mood regulation, and energy homeostasis [3].

Why Spexin Cannot Be Replaced by Galanin or Other In-Class Peptides: Key Differentiators


Generic substitution of Spexin with galanin or other related neuropeptides is not scientifically valid due to fundamental differences in receptor pharmacology and functional outcomes. While galanin (GAL) non-selectively activates GALR1, GALR2, and GALR3, SPX selectively activates only GALR2 and GALR3, completely lacking activity at GALR1 [1]. This selectivity translates into distinct physiological and therapeutic profiles. For instance, GAL is primarily obesogenic and linked to eating disorders like anorexia and bulimia, whereas SPX demonstrates anti-obesity, insulin-sensitizing, and anxiolytic effects, positioning it for entirely different therapeutic applications [2]. Furthermore, SPX exhibits unique signaling pathways (e.g., JAK2/STAT3-mediated browning of white adipose tissue) and distinct effects on pancreatic β-cell function compared to GAL, further precluding simple interchangeability in research and development [3].

Spexin vs. Comparators: A Quantitative Evidence Guide for Scientific Procurement


Receptor Selectivity: Spexin (GALR2/3) vs. Galanin (GALR1/2/3) vs. Kisspeptin (Kiss1R)

Spexin (SPX) demonstrates a fundamentally different receptor activation profile compared to its closest peptide relatives, galanin (GAL) and kisspeptin. SPX exclusively activates GALR2 and GALR3, with no detectable activity at GALR1, whereas GAL activates all three galanin receptor subtypes. Kisspeptin, another related peptide, acts solely on the kisspeptin receptor (Kiss1R) and has no activity at any galanin receptor [1]. In a quantitative cell-based assay measuring SRE-luciferase reporter activity (a downstream readout of receptor activation), SPX at a concentration of 1 μM induced a maximal response at GALR2 and GALR3, but showed a 0.0-fold change in activity at GALR1, confirming its complete selectivity [2].

Receptor pharmacology Ligand selectivity Galaninergic system

Comparative Receptor Potency and Efficacy: Spexin vs. Galanin at GALR2 and GALR3

While both Spexin (SPX) and galanin (GAL) are agonists at GALR2 and GALR3, their relative potencies and efficacies differ significantly, particularly at GALR3. In SRE-luciferase reporter assays, SPX and GAL exhibit comparable potency and efficacy at GALR2, with EC50 values in the low nanomolar range and similar maximal responses [1]. However, at GALR3, SPX demonstrates markedly superior activity. GAL shows low affinity and efficacy for GALR3, whereas SPX acts as a high-potency, high-efficacy agonist. Specifically, the maximal response (Emax) induced by SPX at GALR3 is approximately 3-fold higher than that induced by GAL, and the EC50 of SPX at GALR3 is ~10-100x lower (more potent) than that of GAL [1].

Receptor pharmacology Ligand efficacy Galanin receptor subtypes

Serum Stability: Spexin Analogs (dN1-Qu) vs. Wild-Type Spexin and Galanin

The intrinsic stability of peptide ligands in serum is a critical parameter for both in vitro and in vivo applications. Wild-type Spexin (SPX) is subject to proteolytic degradation. However, engineered analogs of SPX, such as the dN1-Qu mutant (featuring a D-Asn1 substitution and a quadruple mutation), exhibit significantly enhanced serum stability. In a direct comparison, the dN1-Qu analog of SPX retained approximately 80-90% of its initial concentration after 24 hours of incubation in 100% fetal bovine serum (FBS), whereas wild-type SPX was rapidly degraded, with over 90% degraded within the first 4 hours [1]. The development of metabolically stable SPX analogs is also described in patents, highlighting their non-immunogenic nature and complete solubility at physiological pH [2].

Peptide stability Drug development In vivo pharmacology

In Vivo Behavioral Efficacy: SPX dN1-Qu Analog vs. Vehicle in Anxiolytic Assay

To validate the functional relevance of GALR2-selective agonism, the stabilized Spexin analog dN1-Qu was tested in an established mouse model of anxiety, the elevated plus maze (EPM). In this assay, intracerebroventricular (i.c.v.) administration of the dN1-Qu analog (at a dose of 10 nmol) significantly increased the time spent in the open arms of the maze, a classical measure of reduced anxiety-like behavior. Specifically, mice treated with the SPX analog spent approximately 90 seconds in the open arms over a 5-minute test period, compared to only 40 seconds for vehicle-treated controls [1]. This effect was comparable to that observed with the benzodiazepine anxiolytic, diazepam (1 mg/kg, i.p.), which served as a positive control.

Anxiety Behavioral pharmacology In vivo efficacy

Therapeutic Indication Profile: Spexin for Obesity/Diabetes vs. Galanin for Eating Disorders

A comparative analysis of the therapeutic potential of Spexin (SPX) and galanin (GAL) based on their known physiological actions reveals a clear divergence in their most promising clinical applications. According to a comprehensive 2024 review, SPX is best positioned for the treatment of obesity and obesity-driven forms of type 2 diabetes, due to its consistent effects in reducing food intake, promoting insulin sensitivity, and ameliorating metabolic dysfunction in animal models [1]. In contrast, GAL, which is potently obesogenic, is considered more suitable for the treatment of eating disorders such as anorexia and bulimia nervosa [1]. This distinction is supported by SPX's ability to alleviate high-fat diet-induced insulin resistance and promote white adipose tissue browning [2].

Metabolic disease Therapeutic differentiation Obesity Diabetes

High-Impact Application Scenarios for Spexin Peptides in Research and Drug Discovery


Dissecting GALR2 vs. GALR3 Signaling Pathways in Neurobiology and Metabolism

Spexin's unique ability to potently activate both GALR2 and GALR3 without any activity at GALR1 makes it an indispensable tool for researchers studying the specific physiological roles of these two receptor subtypes [1]. Unlike galanin, which activates all three receptors, SPX allows for the selective stimulation of GALR2/3 pathways. This is particularly valuable for investigating the distinct contributions of these receptors to processes like anxiety, depression, feeding behavior, and energy homeostasis, where GALR1 activation can produce confounding results [2].

In Vivo Studies of Anxiety and Depression Using Stabilized Spexin Analogs

For behavioral neuroscientists, the use of stabilized Spexin analogs like dN1-Qu is essential for conducting reliable in vivo studies [1]. Native SPX is rapidly degraded in serum, making it unsuitable for systemic or even prolonged central administration [1]. The dN1-Qu analog, with its demonstrated stability in 100% serum and proven anxiolytic efficacy in the elevated plus maze test, provides a validated, off-the-shelf tool for exploring GALR2-mediated mechanisms in mood disorders [1].

Drug Discovery for Obesity and Type 2 Diabetes: Target Validation and Lead Optimization

Spexin represents a promising peptide scaffold for developing novel therapeutics for obesity and type 2 diabetes [1]. Its physiological profile—including the promotion of white adipose tissue browning, amelioration of insulin resistance, and anorectic effects—directly addresses key pathologies of metabolic syndrome [2]. Pharmaceutical researchers can use SPX and its analogs for target validation studies, as a benchmark for developing small molecule GALR2/3 agonists, or as a starting point for engineering longer-acting peptide therapeutics with improved drug-like properties [3].

Endocrine and Reproductive Biology: Investigating Ovarian Physiology and PCOS

Emerging evidence positions Spexin as a novel regulator of ovarian physiology, with potential involvement in the pathogenesis of polycystic ovary syndrome (PCOS) [1]. Altered plasma levels of SPX have been documented in women with PCOS, and its effects on gonadotropin secretion are distinct from other peptides [1]. Researchers in reproductive endocrinology can utilize SPX and its analogs to investigate the GALR2/3-dependent mechanisms controlling ovarian function, follicular development, and the neuroendocrine axis, potentially uncovering new therapeutic targets for PCOS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spexin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.